Cas no 101682-68-2 (3-Bromo-4-nitrobenzaldehyde)

3-Bromo-4-nitrobenzaldehyde (CAS: 6961-49-3) is a halogenated aromatic aldehyde with a nitro substituent, widely used as a versatile intermediate in organic synthesis. Its distinct molecular structure, featuring both bromo and nitro functional groups, facilitates selective substitution reactions, making it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits high reactivity in cross-coupling and nucleophilic aromatic substitution reactions, enabling efficient derivatization. Its crystalline form ensures stability and ease of handling under standard laboratory conditions. The electron-withdrawing nitro group enhances electrophilicity, while the bromo substituent provides a reactive site for further functionalization, making it a preferred building block in complex synthetic pathways.
3-Bromo-4-nitrobenzaldehyde structure
3-Bromo-4-nitrobenzaldehyde structure
Product Name:3-Bromo-4-nitrobenzaldehyde
CAS No:101682-68-2
MF:C7H4BrNO3
MW:230.015561103821
MDL:MFCD00968939
CID:62249
PubChem ID:3770841
Update Time:2025-06-12

3-Bromo-4-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-nitrobenzaldehyde
    • Benzaldehyde, 3-bromo-4-nitro-
    • 3-bromo-4-nitro-benzaldehyde
    • PubChem4173
    • KSC494G1T
    • Benzaldehyde,3-bromo-4-nitro-
    • ZVNHPTMSLSAAET-UHFFFAOYSA-N
    • RP27858
    • FCH1332231
    • AM84045
    • 3-Bromo-4-nitrobenzaldehyde, AldrichCPR
    • BC002732
    • EN001899
    • SCHEMBL99723
    • A16283
    • FT-0642459
    • 101682-68-2
    • MFCD00968939
    • AKOS015890177
    • DS-11889
    • AC-9224
    • SY065954
    • Q-102469
    • DTXSID40396191
    • CS-W006816
    • DB-012657
    • MDL: MFCD00968939
    • Inchi: 1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H
    • InChI Key: ZVNHPTMSLSAAET-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)C=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 228.93700
  • Monoisotopic Mass: 228.937
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.9

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.8±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 311.6°C at 760 mmHg
  • Flash Point: 142.2±23.7 °C
  • Refractive Index: 1.653
  • PSA: 62.89000
  • LogP: 2.69300
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Bromo-4-nitrobenzaldehyde Security Information

3-Bromo-4-nitrobenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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3-Bromo-4-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:101682-68-2)3-Bromo-4-nitrobenzaldehyde
Order Number:A16283
Stock Status:in Stock
Quantity:25g/10g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):942.0/420.0/239.0
Email:sales@amadischem.com

Additional information on 3-Bromo-4-nitrobenzaldehyde

Professional Introduction to 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2)

3-Bromo-4-nitrobenzaldehyde, with the chemical formula C₇H₄BrNO₄, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic aldehyde features a bromine atom and a nitro group substituent on a benzene ring, making it a versatile intermediate for various synthetic applications. The compound's unique structural properties have garnered attention in recent years due to its potential in developing novel therapeutic agents and materials.

The CAS number 101682-68-2 provides a unique identifier for this chemical, ensuring precise classification and reference in scientific literature. The presence of both bromine and nitro functional groups imparts distinct reactivity, allowing for diverse chemical transformations. These characteristics make 3-Bromo-4-nitrobenzaldehyde a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

In recent years, researchers have been exploring the applications of 3-Bromo-4-nitrobenzaldehyde in the development of pharmaceutical intermediates. The compound's ability to undergo selective functionalization has opened doors for creating structurally diverse derivatives with potential biological activity. For instance, studies have shown its utility in synthesizing benzodiazepine analogs, which are known for their anxiolytic and sedative properties. The bromine substituent, in particular, facilitates cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of additional functional groups with high precision.

The nitro group in 3-Bromo-4-nitrobenzaldehyde also plays a crucial role in its reactivity. Nitro compounds are well-documented for their ability to serve as precursors in the synthesis of heterocyclic structures. Researchers have leveraged this property to develop novel scaffolds for antimicrobial and anticancer agents. The nitro group can be reduced to an amine, which can then be further modified through diazotization or other coupling reactions to introduce additional pharmacophores.

Advances in computational chemistry have further enhanced the understanding of 3-Bromo-4-nitrobenzaldehyde's reactivity. Molecular modeling studies have predicted optimal reaction conditions for various transformations, including oxidation and reduction processes. These predictions have been validated experimentally, demonstrating the compound's potential as a reliable synthetic intermediate. The integration of computational methods with traditional wet chemistry has streamlined the development of novel drug candidates derived from this compound.

The pharmaceutical industry has shown particular interest in 3-Bromo-4-nitrobenzaldehyde due to its role in synthesizing bioactive molecules. For example, recent research has highlighted its use in creating inhibitors targeting specific enzyme pathways involved in inflammation and neurodegeneration. The compound's structural flexibility allows chemists to modify its core framework while retaining key pharmacological properties, making it an attractive candidate for drug discovery programs.

Beyond pharmaceutical applications, 3-Bromo-4-nitrobenzaldehyde has found utility in material science. Its ability to participate in polymerization reactions makes it a candidate for developing advanced materials with tailored properties. Researchers are exploring its incorporation into conductive polymers and organic semiconductors, where its aromatic structure can contribute to enhanced electronic characteristics.

The synthesis of 3-Bromo-4-nitrobenzaldehyde typically involves nitration followed by bromination of benzaldehyde or related precursors. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for industrial-scale production. Recent advancements in green chemistry have also influenced the synthesis of this compound, with efforts focused on reducing waste and improving energy efficiency.

In conclusion, 3-Bromo-4-nitrobenzaldehyde (CAS No. 101682-68-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and organic synthesis. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its role as a cornerstone molecule in modern chemistry.

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Amadis Chemical Company Limited
(CAS:101682-68-2)3-Bromo-4-nitrobenzaldehyde
A16283
Purity:99%/99%/99%
Quantity:25g/10g/5g
Price ($):942.0/420.0/239.0
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